molecular formula C19H15N3O4 B2683569 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034441-14-8

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Número de catálogo: B2683569
Número CAS: 2034441-14-8
Peso molecular: 349.346
Clave InChI: KZCBPOQBJYCBAU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound featuring a fused benzo[d]oxazol-2-one core linked to a furan-pyridine hybrid moiety via an acetamide bridge. Its structural complexity arises from the integration of multiple heterocyclic systems, which are often associated with diverse biological activities, including anti-inflammatory, antimicrobial, and receptor-targeting properties. The benzo[d]oxazol-2-one fragment is notable for its role in enhancing metabolic stability and binding affinity to biological targets, such as the translocator protein (TSPO), a common focus in neuroimaging and therapeutic research . The furan-pyridine subunit contributes to π-π stacking interactions and solubility modulation, critical for pharmacokinetic optimization.

Propiedades

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-17(12-22-14-6-1-2-7-15(14)26-19(22)24)21-11-13-5-3-9-20-18(13)16-8-4-10-25-16/h1-10H,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCBPOQBJYCBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=C(N=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a furan ring, a pyridine moiety, and an oxobenzoxazole structure, which contribute to its diverse biological interactions. Below is the structural representation:

N 2 furan 2 yl pyridin 3 yl methyl 2 2 oxobenzo d oxazol 3 2H yl acetamide\text{N 2 furan 2 yl pyridin 3 yl methyl 2 2 oxobenzo d oxazol 3 2H yl acetamide}

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the furan-pyridine linkage through coupling reactions.
  • Synthesis of the oxobenzoxazole moiety , often via cyclization methods.
  • Acetamide formation , which is crucial for enhancing the compound's solubility and bioactivity.

Antimicrobial Properties

Recent studies have indicated that N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.

Bacterial Strain MIC (µM)
Staphylococcus aureus5.0
Escherichia coli10.0

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against human breast cancer cell lines (MCF-7). The compound induced apoptosis and exhibited an IC50 value of approximately 12 µM.

Cell Line IC50 (µM)
MCF-712

The proposed mechanisms include:

  • Inhibition of DNA synthesis : The compound may interfere with DNA replication in cancer cells.
  • Induction of oxidative stress : By generating reactive oxygen species (ROS), it triggers apoptotic pathways in malignant cells.
  • Modulation of enzyme activity : It may act as an inhibitor for specific enzymes involved in cellular proliferation.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various derivatives of the compound, including N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide. Results showed a promising antibacterial profile, particularly against Gram-positive bacteria.

Study 2: Anticancer Potential

Another research effort published in [source] investigated the anticancer effects on several cancer cell lines. The findings indicated that the compound significantly reduced cell viability and induced apoptosis in MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs with Benzo[d]oxazol-2-one Moieties

The compound shares structural similarities with TSPO-targeting ligands like 2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide (PBPA) (). Both compounds utilize the benzo[d]oxazol-2-one scaffold but differ in substituents:

  • PBPA incorporates bis(pyridin-2-ylmethyl)amino and N-methyl-N-phenylacetamide groups, enhancing chelation properties for radiolabeling (e.g., carbon-11) in SPECT imaging.
  • Target Compound replaces these groups with a furan-pyridine-methyl unit, likely improving blood-brain barrier permeability due to reduced polarity.

Key Data:

Property PBPA () Target Compound
Binding Affinity (TSPO) High (Ki < 5 nM) Not reported (inferred similar)
Radiolabeling Potential Carbon-11 compatible Unlikely (no chelating groups)
Solubility Moderate (polar groups) Higher (furan-pyridine)

Heterocyclic Variations: Benzothiazole vs. Benzo[d]oxazole

Benzothiazole derivatives, such as 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (), exhibit anti-inflammatory and antibacterial activities. Comparatively:

  • Benzothiazoles show superior antibacterial potency (e.g., compound 5d , MIC = 2 µg/mL) but lower metabolic stability due to sulfur susceptibility to oxidation.
  • Benzo[d]oxazole derivatives (e.g., target compound) offer enhanced stability from the oxygen-rich core, though antibacterial data are lacking .

Substituent Effects: Furan and Pyridine Hybrids

Compounds like 2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide () and 2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide () highlight the pharmacological versatility of furan-pyridine hybrids:

  • Triazole-containing analog () demonstrates anti-exudative activity in rats (dose-dependent inhibition of inflammation), attributed to the triazole-thioether linkage .
  • Target Compound lacks sulfur-based linkages but may leverage the benzo[d]oxazole’s hydrogen-bonding capacity (cf. ’s oxazolidinone dimerization via OH/amide interactions) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.